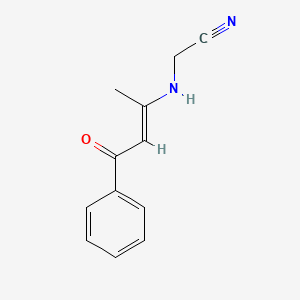

2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-[(4-oxo-4-phenylbut-2-en-2-yl)amino]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10(14-8-7-13)9-12(15)11-5-3-2-4-6-11/h2-6,9,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXWNHJYEZSWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369438 | |

| Record name | 2-[(4-oxo-4-phenylbut-2-en-2-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56464-51-8 | |

| Record name | 2-[(4-oxo-4-phenylbut-2-en-2-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of the compound 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile, also known as 2-[(1-methyl-3-oxo-3-phenyl-1-propenyl)amino]acetonitrile, is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway.

Mode of Action

The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA). This interaction results in the disruption of the menaquinone biosynthesis pathway, which is essential for bacterial growth and survival.

Biochemical Pathways

The affected biochemical pathway is the menaquinone (MK) biosynthesis pathway . Menaquinone, also known as vitamin K2, is a crucial component of the bacterial electron transport chain. By inhibiting MenB, the compound disrupts this pathway, leading to a decrease in bacterial energy production and growth.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and survival. By disrupting the menaquinone biosynthesis pathway, the compound decreases bacterial energy production, leading to a decrease in bacterial growth and survival.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve both covalent and non-covalent bonds.

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized. It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation.

Actividad Biológica

2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile is a compound with significant biological activity, particularly in the context of antibacterial properties. This article delves into its mechanism of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- CAS Number : 56464-51-8

- Topological Polar Surface Area : 84.9 Ų

- Hydrogen Bond Donors : 2

The primary target of this compound is the MenB enzyme , which is critical in the menaquinone (MK) biosynthesis pathway in bacteria. The compound inhibits MenB by forming an adduct with coenzyme A (CoA), leading to the disruption of bacterial energy production and ultimately inhibiting bacterial growth and survival.

Biochemical Pathways

The inhibition of the menaquinone biosynthesis pathway results in:

- Decreased bacterial energy production : This leads to reduced growth and survival rates of pathogenic bacteria.

- Impact on cellular functions : Preliminary studies suggest that the compound may influence cell signaling pathways, gene expression, and cellular metabolism, potentially affecting various biochemical processes within the cells .

Case Studies and Research Findings

- Antibacterial Activity :

- Cytotoxicity Studies :

- Microtubule Disruption :

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Structural Features

The compound features a 4-oxo group and a double bond , which enhance its potential for various chemical reactions, including nucleophilic additions and electrophilic substitutions.

Medicinal Chemistry

One of the most promising applications of 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile is in the development of new antifungal agents . Preliminary studies indicate that compounds with similar structures can interact with biological macromolecules, potentially influencing their activity and stability.

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel materials or as a ligand in coordination chemistry. Its unique reactivity allows for modifications that can enhance specific properties required for advanced material applications.

Organic Synthesis

The versatility of this compound makes it a valuable intermediate in organic synthesis. It can be utilized to create various derivatives through functional group transformations, expanding the range of compounds available for research and application.

Case Study 1: Antibacterial Activity

A study conducted on structurally related compounds demonstrated that those with similar functional groups exhibited significant antibacterial properties against common pathogens. The findings suggest that modifications to the base structure of this compound could lead to enhanced efficacy against resistant strains.

Case Study 2: Synthesis of Derivatives

Research has shown that by altering the substituents on the phenyl ring or modifying the amino group, researchers can create derivatives with varying degrees of biological activity. For instance, introducing electron-withdrawing groups has been linked to increased potency against specific bacterial targets.

Análisis De Reacciones Químicas

N-Acylated β-Amino Enones

A typical procedure involves reacting the amino compound with benzoyl chloride in dichloromethane, followed by aqueous extraction. This method highlights the compound’s utility in forming N-protected derivatives .

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Pyridine, benzoyl chloride | Room temperature | N-acylated β-amino enone |

| Workup | Water, AcOEt | Stirred for 1 hour | Crude product extracted into organic layer |

Oxidative Cyclization

The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles involves base-induced deprotonation of the α-CH bond, followed by DMSO-mediated oxidation. Subsequent cyclization of the ortho-aniline group yields indolinone derivatives .

-

Mechanistic Insights

Formation of Enolate Intermediates

Base (e.g., KOH) deprotonates the α-CH bond adjacent to the ketone, forming an enolate intermediate. This intermediate reacts with DMSO, leading to elimination of dimethyl sulfide and formation of a cyanochalcone intermediate .

Nucleophilic Cyclization

The ortho-aniline group undergoes a 5-exo-trig cyclization , facilitated by the enolate, to form an indolinone ring. This step is critical for generating biologically active heterocycles .

| Mechanistic Step | Key Transformation |

|---|---|

| Enolate formation | Deprotonation → enolate intermediate |

| DMSO oxidation | Elimination of dimethyl sulfide → cyanochalcone |

| Cyclization | Ortho-aniline group → indolinone formation |

-

Structural and Spectroscopic Analysis

NMR Data

The compound’s structure is confirmed via ¹H NMR (δ 7.42–8.03 ppm for aromatic protons) and ¹³C NMR (δ 189.7 ppm for carbonyl carbon). These data are critical for verifying substitution patterns and reaction outcomes .

Reactivity Correlations

The conjugated enone system’s reactivity correlates with its ability to undergo both intra- and intermolecular interactions, influencing its stability and synthetic utility .

-

Applications in Organic and Medicinal Chemistry

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups (nitrile, enone, and amino) differentiate it from analogous nitriles. Below is a comparative analysis with three related compounds:

Table 1: Structural and Functional Group Comparison

Key Observations :

Key Observations :

- The indolinone derivative achieves an 85% yield via oxidative cyclization, suggesting efficient intramolecular reactions compared to the target compound’s undefined synthetic route .

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an α,β-unsaturated ketone intermediate followed by nucleophilic amination with aminoacetonitrile or related precursors. The key steps include:

- Construction of the 4-oxo-4-phenylbut-2-en-2-yl backbone (an α,β-unsaturated ketone with a phenyl substituent),

- Introduction of the aminoacetonitrile moiety through nucleophilic substitution or condensation reactions.

Preparation of the α,β-Unsaturated Ketone Intermediate

One common approach to prepare the α,β-unsaturated ketone intermediate (4-oxo-4-phenylbut-2-en-2-yl fragment) involves the reaction of benzylideneacetone or related α,β-unsaturated ketones with electrophilic species or Grignard reagents:

Three-component reaction involving benzylideneacetone : According to a 2021 study, benzylideneacetone can be reacted in a one-pot α-amidoalkylation reaction with alkyl chloroformates and benzothiazole derivatives to form α,β-unsaturated ketone-containing adducts with good yields (50-76%) depending on reaction conditions and solvents used.

Grignard reaction with (E)-ethyl 4-oxobut-2-enoate : An alternative method involves the addition of phenylmagnesium bromide to (E)-ethyl 4-oxobut-2-enoate at low temperature (−78 °C), yielding (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate, which can be further converted to the desired α,β-unsaturated ketone by oxidation or elimination steps.

Amination with Aminoacetonitrile

The aminoacetonitrile unit can be introduced by reacting the α,β-unsaturated ketone intermediate with aminoacetonitrile under conditions that favor nucleophilic attack on the electrophilic β-position of the enone system or via condensation at the carbonyl group.

While explicit detailed protocols for this specific amination step are limited in the provided literature, the general principles involve:

- Use of mild bases or catalysts to facilitate nucleophilic addition,

- Control of reaction temperature and solvent to optimize yield and selectivity,

- Purification by column chromatography to isolate analytically pure products.

Optimized Reaction Conditions

From the referenced studies, the following reaction conditions have been found effective for related α,β-unsaturated ketone formation and subsequent functionalization:

Representative Synthetic Procedure (Adapted)

- To a stirred solution of benzylideneacetone (or equivalent α,β-unsaturated ketone precursor) in 1,2-dichloroethane, add alkyl chloroformate dropwise under inert atmosphere.

- Immediately add aminoacetonitrile or an equivalent amine nucleophile.

- Stir the reaction mixture at 25-80 °C for 15-80 hours, monitoring progress by thin-layer chromatography.

- Upon completion, transfer the mixture to a separatory funnel, extract with dichloromethane, wash with water, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography using appropriate eluents to obtain pure this compound.

Data Tables Summarizing Reaction Yields and Conditions

Research Findings and Analysis

The choice of solvent critically affects the yield of the α,β-unsaturated ketone intermediates. 1,2-Dichloroethane outperforms acetonitrile in yield and reaction efficiency.

Reaction temperature and time must be optimized to balance conversion and side reactions. Moderate heating (25-80 °C) over several hours is typical.

The use of alkyl chloroformates in α-amidoalkylation reactions provides a versatile route to functionalized enone derivatives, which can be further aminated to yield the target compound.

Grignard addition to α,β-unsaturated esters offers an alternative synthetic route to the key intermediate, enabling subsequent transformations.

Purification by silica gel chromatography is essential to isolate analytically pure this compound due to the complexity of the reaction mixtures.

Q & A

Basic Research Question

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in H₂O/acetonitrile (70:30 to 30:70 over 20 min). Detect impurities at 254 nm .

- LC-MS/MS : ESI(+) mode with MRM transitions (e.g., m/z 245 → 173 for the parent ion) identifies degradation products .

- Karl Fischer titration : Quantify residual water (<0.1% w/w) to ensure compound stability .

How do steric and electronic effects influence the compound’s biological activity in enzyme inhibition assays?

Advanced Research Question

- Steric effects : Bulky substituents on the phenyl ring (e.g., 4-Cl, 3-OCH₃) hinder binding to enzyme active sites, as seen in analogues like 2-(4-chloro-3-methoxyphenyl)acetonitrile .

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) enhance the nitrile’s electrophilicity, increasing inhibitory potency against cysteine proteases .

- Docking studies : AutoDock Vina simulations reveal hydrogen bonding between the oxo group and catalytic residues (e.g., Ser195 in chymotrypsin-like proteases) .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of acetonitrile vapors .

- Spill management : Neutralize spills with activated charcoal or vermiculite, then dispose as hazardous waste .

- First aid : In case of skin contact, rinse immediately with 0.9% saline solution (not water) to prevent nitrile hydrolysis .

How can researchers address low yields in scale-up syntheses of this compound?

Advanced Research Question

- Process optimization : Switch from batch to flow chemistry to improve heat/mass transfer, reducing side reactions .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.